3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one
Description
This quinazolin-4(3H)-one derivative (molecular formula: C₂₄H₂₀N₂OS; MW: 384.5) features a 4-methylphenyl group at the 3-position and a cinnamylthio [(2E)-3-phenylprop-2-en-1-yl]sulfanyl moiety at the 2-position . The compound is of interest in medicinal chemistry due to the quinazolinone scaffold's established role in kinase inhibition and apoptosis induction .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-18-13-15-20(16-14-18)26-23(27)21-11-5-6-12-22(21)25-24(26)28-17-7-10-19-8-3-2-4-9-19/h2-16H,17H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTXBAQHQFUCFL-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477735-16-3 | |
| Record name | 2-(CINNAMYLTHIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form a Schiff base, which is then cyclized to form the quinazolinone core. The phenylprop-2-en-1-yl sulfanyl group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazolinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
a. 3-(4-Methoxyphenyl) Derivative
b. 3-(4-Ethoxyphenyl) Derivative
c. 3-(3-Trifluoromethylphenyl) Derivative
Substituent Variations at the 2-Position
a. Cinnamylthio vs. Benzylthio
b. Substituted Benzylthio Groups
- 3-Trifluoromethylbenzylthio : Introduces steric and electronic effects, as seen in 3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one (MW: 426.5). This modification enhances metabolic stability and target selectivity .
- 4-Chlorobenzylthio : Chlorine’s electron-withdrawing nature may polarize the sulfanyl group, altering reactivity in nucleophilic substitutions .
Biological Activity
The compound 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one is a member of the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of quinazolinones typically involves the condensation of various anilines with isocyanates or via cyclization reactions involving appropriate precursors. For this specific compound, the synthetic route may involve the introduction of the (2E)-3-phenylprop-2-en-1-yl sulfanyl group and subsequent modifications to achieve the desired quinazoline framework.
Antiproliferative Properties
Research has indicated that compounds with a quinazoline core exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that derivatives of quinazolinones, including those with similar structural motifs to our compound of interest, demonstrated IC50 values ranging from 0.33 to 7.10 µM against breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | MCF-7 | 0.62 |
| 13a | MDA-MB-231 | 0.50 |
| 12f | HeLa | 1.51 |
| 12g | A2780 | 0.95 |
This data suggests that modifications in the side chains significantly influence the antiproliferative efficacy of these compounds.
The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key cellular pathways involved in proliferation and survival:
- Kinase Inhibition : Quinazolines are known to act as inhibitors of various kinases, which play crucial roles in signaling pathways related to cell growth and differentiation.
- Bromodomain Inhibition : Recent studies have shown that some quinazoline derivatives can bind to bromodomains, affecting gene expression regulation through histone acetylation .
Study on Antihistaminic Activity
A related compound, 2-(3-bromopropyl thio)-3-(2-methyl phenyl) quinazolin-4-(3H)-one , was tested for its H1-antihistaminic activity. It showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting that similar derivatives could possess antihistaminic properties . The compound OT5 , a close analogue, demonstrated 71.70% protection , comparable to standard antihistamines.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- The presence of electron-donating groups enhances antiproliferative activity.
- Modifications in the alkyl chain length and branching can lead to significant changes in biological efficacy.
For instance, compounds with a dimethylamino substitution exhibited higher activity compared to those with cyclopropylamino substitutions .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the quinazolinone core. Key steps include:
- Condensation reactions between substituted anthranilic acids and thiourea derivatives under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C for 6–12 hours) .
- Sulfanyl group introduction via nucleophilic substitution using (2E)-3-phenylprop-2-en-1-yl thiol, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Critical parameters include solvent polarity (dimethyl sulfoxide enhances reaction kinetics) and temperature control to avoid side products like thioether oxidation .
Advanced: How can microwave-assisted synthesis improve the yield and efficiency of this quinazolinone derivative?
Answer:
Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For example:
- Cyclocondensation steps can be reduced from 12 hours to 30–45 minutes at 120°C, improving yield by 15–20% .
- Real-time monitoring using inline FTIR or Raman spectroscopy ensures intermediate stability and reduces byproduct formation .
This method is particularly effective for sterically hindered intermediates, where conventional heating causes decomposition .
Basic: What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., vinyl sulfanyl group δ 6.8–7.2 ppm) and confirms regiochemistry .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₀N₂OS: 384.1294) .
- FTIR: Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, C-S at 650–700 cm⁻¹) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
Answer:
- Density Functional Theory (DFT): Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity with biological targets like enzyme active sites .
- Molecular Docking (AutoDock Vina): Simulates binding affinities to receptors (e.g., EGFR kinase) by analyzing π-π stacking between the quinazolinone core and hydrophobic pockets .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .
Basic: What in vitro assays are recommended for initial screening of antibacterial or anticancer activity?
Answer:
- Antibacterial: Broth microdilution (MIC against S. aureus and E. coli), with positive controls like ciprofloxacin .
- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to doxorubicin .
- Cytotoxicity: Parallel testing on non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for quinazolinone derivatives?
Answer:
- Combinatorial Libraries: Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups at C-4) to isolate contributing factors .
- Free-Wilson Analysis: Quantifies contributions of individual substituents to bioactivity, reducing confounding effects .
- Crystallography (X-ray/SCXRD): Resolves ambiguities in regiochemistry or stereochemistry that skew SAR interpretations .
Basic: What reaction conditions favor the stability of the (2E)-3-phenylprop-2-en-1-yl sulfanyl group during synthesis?
Answer:
- Inert Atmosphere (N₂/Ar): Prevents oxidation of the thioether to sulfoxide .
- Low Temperature (0–5°C): Minimizes thermal decomposition during coupling reactions .
- Acid Scavengers (e.g., Et₃N): Neutralizes HCl byproducts from thiol nucleophiles .
Advanced: How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?
Answer:
- Cryogenic Quenching: Halts reactions at specific timepoints (e.g., liquid N₂) for LC-MS analysis of intermediates .
- Isotopic Labeling (¹⁸O/²H): Tracks oxygen or hydrogen migration in cyclization steps via HRMS .
- EPR Spectroscopy: Detects radical intermediates in oxidation reactions (e.g., thiyl radicals) .
Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Preparative HPLC: Uses C18 columns with acetonitrile/water gradients (0.1% TFA) for high-resolution separation .
- Flash Chromatography: Silica gel with ethyl acetate/hexane (3:7) for bulk purification .
- Recrystallization: Ethanol/water (1:1) yields needle-shaped crystals suitable for X-ray analysis .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical studies?
Answer:
- Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS/MS .
- Plasma Protein Binding: Ultrafiltration or equilibrium dialysis to quantify free fraction .
- In Silico ADMET Predictors (e.g., SwissADME): Forecasts BBB permeability and CYP450 interactions based on logP and polar surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
